molecular formula C8H4Cl4O B079050 4-(Trichloromethyl)benzoyl chloride CAS No. 14815-86-2

4-(Trichloromethyl)benzoyl chloride

Cat. No.: B079050
CAS No.: 14815-86-2
M. Wt: 257.9 g/mol
InChI Key: LNIAVCRNJMPGGT-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)benzoyl chloride is a highly reactive and versatile benzoyl chloride derivative of significant interest in synthetic organic chemistry. Its unique value stems from the presence of two distinct and reactive chlorine-based functional groups: the acid chloride and the trichloromethyl group. The acid chloride moiety is highly electrophilic, making this compound an excellent substrate for nucleophilic acyl substitution reactions, facilitating the rapid synthesis of amides, esters, and ketones. Concurrently, the trichloromethyl group (-CCl₃) attached to the aromatic ring can act as a precursor to carboxylic acids via hydrolysis or serve as a radical source under specific conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trichloromethyl)benzoyl chloride
Source PubChem
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InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNIAVCRNJMPGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80163889
Record name 4-(Trichloromethyl)benzoyl chloride
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Molecular Weight

257.9 g/mol
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CAS No.

14815-86-2
Record name 4-(Trichloromethyl)benzoyl chloride
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Record name 4-(Trichloromethyl)benzoyl chloride
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Record name 4-(Trichloromethyl)benzoyl chloride
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Record name 4-(trichloromethyl)benzoyl chloride
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Advanced Synthetic Methodologies for 4 Trichloromethyl Benzoyl Chloride

Chlorination Strategies for Benzoyl Chloride Precursors

The chlorination of benzoyl chloride precursors is a fundamental approach to synthesizing 4-(trichloromethyl)benzoyl chloride. This can be broadly categorized into direct chlorination and side-chain chlorination of toluene (B28343) and benzoic acid derivatives.

Direct Chlorination Techniques

Direct chlorination involves the introduction of chlorine atoms onto the benzoyl chloride molecule. This process is typically conducted in the absence of a solvent and utilizes a catalyst system to achieve selective chlorination. A notable method involves contacting benzoyl chloride with chlorine in the presence of a Friedel-Crafts catalyst, such as anhydrous ferric chloride and iodine. google.comgoogle.com This approach aims to maximize the yield of the desired chlorinated product while minimizing the formation of unwanted isomers and by-products. google.com The reaction is often carried out at controlled temperatures, generally below 50°C, to enhance the selectivity towards the meta-isomer of monochlorobenzoyl chloride. google.comgoogle.com

A specific example of this technique involves bubbling chlorine gas through benzoyl chloride at 25°C for an extended period to achieve a high conversion rate. google.com The catalyst concentrations are carefully controlled, with anhydrous ferric chloride typically around 0.3% and iodine at about 0.04% based on the weight of the benzoyl chloride. google.com

Side-Chain Chlorination of Toluene and Benzoic Acid Derivatives

An alternative and widely employed strategy is the chlorination of the methyl group (side-chain) of toluene or its derivatives. This method can be further divided into radical-initiated protocols and catalytic systems. The conditions of the reaction, such as temperature and the presence of light or catalysts, determine whether chlorination occurs on the aromatic ring or the side chain. stackexchange.com

Radical-initiated chlorination is a powerful method for the selective chlorination of the methyl side chain of toluene derivatives. stackexchange.com This process is typically initiated by ultraviolet (UV) light or a radical initiator. google.comgoogle.comyoutube.com The reaction proceeds through a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzyl (B1604629) radical. stackexchange.com This radical then reacts with a chlorine molecule to yield the chlorinated product and another chlorine radical, thus propagating the chain. stackexchange.com

The industrial synthesis of benzyl chloride often involves the gas-phase photochemical reaction of toluene with chlorine. youtube.commdpi.com To synthesize compounds like this compound, the chlorination of p-toluoyl chloride can be performed under UV irradiation. The reaction temperature and the rate of chlorine addition are critical parameters to control the extent of chlorination and prevent unwanted side reactions, such as ring chlorination. google.com For instance, the photochlorination of p-fluorotoluene to p-fluorotrichlorotoluene is carried out at 70-85°C under a UV lamp. google.com

Trichloroisocyanuric acid (TCCA) can also be used as a chlorine source for the radical chlorination of toluene, often in the presence of sunlight. youtube.com

Catalytic systems offer a more controlled approach to side-chain chlorination. Various catalysts, including metal complexes and Lewis acids, have been developed to improve the efficiency and selectivity of the chlorination process. For instance, a patent describes a method for preparing 4-chloromethyl benzoyl chloride involving the chlorination of 4-methyl benzoyl chloride with chlorine, which can be followed by further chlorination to the trichloromethyl derivative. google.com

Another patented process details the preparation of 4-chloromethyl benzoyl chloride through a multi-step synthesis starting from 4-xylyl alcohol. This involves a chlorination step using dibenzoyl peroxide as a catalyst, followed by hydrolysis and acylation. google.com While this example leads to the monochlorinated product, the underlying principles of catalyzed side-chain chlorination are relevant.

Transition metal catalysts, such as those based on copper, have been explored for benzylic C-H bond chlorination. mdpi.com For example, a copper-catalyzed chlorination of toluene using trichloroisocyanuric acid as the chlorine source and N-hydroxyphthalimide as a radical initiator has been reported. mdpi.com

Hydrolytic Approaches from Bis(trichloromethyl)benzenes

Hydrolysis of bis(trichloromethyl)benzenes presents another important route to this compound. This method leverages the reactivity of the trichloromethyl group towards water.

Conversion of 1,4-Bis(trichloromethyl)benzene (B1667536) to this compound

The compound 1,4-bis(trichloromethyl)benzene, which can be synthesized by the exhaustive chlorination of p-xylene, serves as a key precursor in this approach. wikipedia.orggoogle.com The controlled hydrolysis of one of the trichloromethyl groups of 1,4-bis(trichloromethyl)benzene can yield the desired this compound.

A process for the preparation of chloro-benzoyl chlorides involves the reaction of a trichloromethylarene with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). google.com For example, reacting 4-chloro-trichloromethylbenzene with one equivalent of water in the presence of FeCl₃ at 50-60°C leads to the formation of the corresponding benzoyl chloride. google.com This principle can be extended to the partial hydrolysis of 1,4-bis(trichloromethyl)benzene.

Furthermore, 1,4-bis(trichloromethyl)benzene is known to react with terephthalic acid to produce terephthaloyl chloride, demonstrating the reactivity of the trichloromethyl groups to form acyl chlorides. wikipedia.org It also reacts with sulfur dioxide to yield the same acid chloride. wikipedia.org These reactions highlight the chemical pathways available for converting the trichloromethyl group into a benzoyl chloride functionality.

Starting MaterialReagents/CatalystsProductKey Conditions
Benzoyl chlorideChlorine, Anhydrous ferric chloride, Iodine3-Chlorobenzoyl chlorideRoom temperature, solvent-free google.com
p-FluoromethyltolueneChlorine, UV lampp-Fluoromethyltrichlorotoluene70-85°C google.com
4-Xylyl alcoholChlorine, Dibenzoyl peroxide; Water; Oxalyl chloride, DMF4-Chloromethyl benzoyl chlorideMulti-step synthesis google.com
4-Chloro-trichloromethylbenzeneWater, Ferric chloride4-Chlorobenzoyl chloride45-65°C google.com
1,4-Bis(trichloromethyl)benzeneTerephthalic acidTerephthaloyl chlorideNot specified wikipedia.org
1,4-Bis(trichloromethyl)benzeneSulfur dioxideTerephthaloyl chlorideNot specified wikipedia.org

Catalyst Influence in Hydrolysis Reactions

The controlled hydrolysis of 1,4-bis(trichloromethyl)benzene serves as a viable route to this compound. The choice of catalyst is critical in this transformation to ensure high selectivity and yield.

Research has demonstrated that the reaction of 1,4-bis(trichloromethyl)benzene with a single equivalent of water in the presence of ferric chloride (FeCl₃) at elevated temperatures (120–130°C) effectively produces this compound. This method highlights the role of a Lewis acid catalyst in facilitating the selective hydrolysis of one of the trichloromethyl groups.

Further investigations into related transformations suggest that the catalytic system can be optimized. For instance, in the synthesis of 4-fluorobenzoyl chloride from 4-fluorotrichlorotoluene, a composite catalyst system of ferric chloride and zinc chloride has been shown to significantly improve the efficiency of the hydrolysis step. google.com This suggests that a mixed-catalyst approach could also be beneficial for the synthesis of this compound, potentially lowering reaction times and improving yields. The use of such catalysts is crucial for driving the reaction towards the desired acyl chloride while minimizing the formation of the fully hydrolyzed dicarboxylic acid.

Table 1: Catalyst Systems in the Hydrolysis of Trichloromethyl Arenes

PrecursorCatalyst SystemProductReference
1,4-bis(trichloromethyl)benzeneFerric chloride (FeCl₃)This compound
4-FluorotrichlorotolueneFerric chloride (FeCl₃) + Zinc chloride (ZnCl₂)4-Fluorobenzoyl chloride google.com

Acylation-Based Synthesis Pathways

Friedel-Crafts Acylation with Halogenated Precursors

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones and, by extension, can be a potential pathway to precursors for this compound. sigmaaldrich.comnih.gov This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org

A theoretical approach for the synthesis of a precursor to this compound could involve the Friedel-Crafts acylation of toluene with trichloroacetyl chloride. This reaction would be expected to yield a mixture of ortho- and para-substituted isomers of 4-(trichloromethyl)acetophenone. The methyl group of toluene is an ortho-, para-directing group; however, steric hindrance from the bulky trichloroacetyl group would likely favor the formation of the para-isomer. libretexts.org

Carboxylic Acid Derivatization using Thionyl Chloride and Oxalyl Chloride

A common and efficient method for the synthesis of acyl chlorides is the derivatization of the corresponding carboxylic acid. For the preparation of this compound, 4-(trichloromethyl)benzoic acid serves as the immediate precursor. Two of the most widely used reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction of a carboxylic acid with thionyl chloride is a well-established procedure that produces the acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. This method is often favored due to the volatile nature of the byproducts, which simplifies purification.

Alternatively, oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another highly effective reagent for this transformation. google.com The reaction proceeds under mild conditions and typically provides high yields of the acyl chloride. For example, the synthesis of the related compound, 4-(chloromethyl)benzoyl chloride, has been successfully achieved by treating 4-(chloromethyl)benzoic acid with oxalyl chloride and a catalytic amount of DMF. google.com This methodology is directly applicable to the synthesis of this compound from its carboxylic acid precursor.

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

ReagentCatalystTypical ByproductsReference
Thionyl chloride (SOCl₂)None or Pyridine (B92270)SO₂, HCl
Oxalyl chloride ((COCl)₂)N,N-Dimethylformamide (DMF)CO, CO₂, HCl google.com

Green Chemistry Innovations in this compound Synthesis

Utilization of Bis(trichloromethyl) Carbonate as a Chlorinating Agent

In the pursuit of safer and more environmentally friendly synthetic methods, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), has emerged as a valuable reagent. Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene (B1210022). It is used in a variety of chlorination reactions, including the conversion of carboxylic acids to acyl chlorides.

The reaction of a carboxylic acid with triphosgene, typically in the presence of a base such as pyridine or triethylamine, provides the corresponding acyl chloride in good to excellent yields under mild conditions. One mole of triphosgene is equivalent to three moles of phosgene in terms of its reactivity. This method avoids the handling of hazardous gases and often results in cleaner reactions with easier workup procedures. While specific literature detailing the use of triphosgene for the synthesis of this compound is not abundant, its general applicability for the formation of acyl chlorides from carboxylic acids is well-documented.

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions is a key focus in modern chemical synthesis. For the preparation of benzoyl chlorides, including this compound, efforts have been made to reduce the use of hazardous reagents and minimize waste.

One approach involves the design of one-step syntheses that avoid the use of toxic reagents like chlorine gas and phosphorus pentachloride. For example, a method for the synthesis of 3-chloromethyl benzoyl chloride has been reported as being "clean and environmentally-friendly" due to its simple, one-step nature and mild reaction conditions. Furthermore, the use of composite catalysts, such as the ferric chloride and zinc chloride system mentioned previously, can lead to more efficient reactions, reducing energy consumption and waste generation. google.com

Industrial-Scale Synthetic Considerations

The industrial production of this compound, a key intermediate in the manufacturing of various chemicals, necessitates a focus on robust and efficient synthetic strategies. Considerations at this scale extend beyond simple laboratory procedures to encompass process optimization for maximizing yield and purity, effective management of by-products and impurities, and the implementation of advanced purification techniques.

Achieving high yield and purity on an industrial scale is paramount for economic viability and product quality. A common synthetic route involves the chlorination of 4-(trichloromethyl)benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Key parameters that are optimized include:

Stoichiometry: A molar excess of the chlorinating agent, such as a 2:1 molar ratio of thionyl chloride to the benzoic acid, helps to ensure the complete conversion of the starting material.

Temperature Control: Maintaining a specific reaction temperature is critical. For instance, the reaction with thionyl chloride is typically carried out under reflux conditions, around 70–80°C. In other processes, such as the vapor-phase chlorination of p-xylene, temperatures can be significantly higher, ranging from 200–300°C.

Catalysts: The use of catalysts can significantly improve reaction efficiency. For example, dibenzoyl peroxide can be used as a catalyst in the chlorination of 4-xylyl alcohol. google.com In other patented methods, a composite catalyst has been developed to reduce reaction time and impurities when synthesizing bis(trichloromethyl)benzene from xylene. patsnap.com

Reaction Time: The duration of the reaction is carefully monitored to maximize product formation while minimizing the generation of undesirable by-products. This can range from 4–6 hours for the thionyl chloride method to several hours for other processes.

Table 1: Optimized Process Parameters for High Yield Synthesis

Parameter Optimized Condition Rationale
Chlorinating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride Efficient conversion of carboxylic acid to acid chloride.
Molar Ratio (Agent:Acid) ~2:1 Drives the reaction to completion.
Reaction Temperature 70–80°C (with SOCl₂) Optimal for reaction rate and minimizing degradation.
Catalyst Dibenzoyl peroxide / Composite catalysts Increases reaction speed and selectivity. google.compatsnap.com
Reaction Monitoring TLC or GC-MS Tracks the progress to determine the optimal endpoint.

The synthesis of this compound can generate several by-products and impurities that can affect the final product's quality and require careful management.

Common impurities can arise from incomplete reactions or side reactions. For instance, in the chlorination of toluene derivatives, ring-chlorinated compounds can form as by-products. sciencemadness.org The synthesis starting from 4-chlorotoluene (B122035) can also lead to the formation of isomers that are difficult to separate. google.com Over-chlorination or under-chlorination can result in the presence of compounds like 4-chlorodichlorobenzyl and monochlorinated or more highly chlorinated products, respectively. google.com

Strategies for managing these include:

Process Control: Tight control over reaction parameters such as temperature, pressure, and reactant ratios can minimize the formation of by-products. patsnap.com

By-product Valorization: In some cases, by-products can be converted into useful materials. For example, hydrogen chloride (HCl), a common by-product, can be captured and sold as commercial hydrochloric acid. patsnap.com

Waste Treatment: Unwanted by-products and waste streams must be treated to mitigate environmental impact. For instance, phosphorus pentachloride, if used, generates phosphoryl chloride waste that requires neutralization.

Table 2: Common By-products and Impurities and Their Management

By-product/Impurity Origin Management Strategy
Ring-chlorinated compounds Side reaction during chlorination of toluene precursors. sciencemadness.org Optimization of reaction conditions to favor side-chain chlorination.
Isomeric By-products Formation during initial ring chlorination of toluene. google.com Use of isomer-specific synthetic routes, such as vapor-phase chlorination of p-xylene. google.com
Partially chlorinated species Incomplete chlorination of the methyl group. google.com Precise control of chlorinating agent stoichiometry and reaction time.
Hydrogen Chloride (HCl) By-product of chlorination reactions. patsnap.com Absorption in water and purification for sale as hydrochloric acid. patsnap.com
Phosphoryl chloride (POCl₃) Waste from using phosphorus pentachloride as a chlorinating agent. Neutralization with a base like sodium bicarbonate.

After the synthesis, the crude this compound must be purified to meet the stringent quality specifications required for its applications.

Vacuum Distillation: This is a primary technique for purifying the product on an industrial scale. Short-path distillation at a reduced pressure (e.g., 0.1–0.5 mmHg) and a temperature of 100–110°C is effective in separating the desired product from high-boiling impurities. Fractional distillation under reduced pressure is also employed to achieve high purity. sciencemadness.org

Crystallization: In some instances, crystallization from a suitable solvent can be used to isolate the pure compound, although this is less common on a large industrial scale compared to distillation.

Washing and Extraction: The crude product may be washed with a mild basic solution, such as cold 5% sodium bicarbonate, to remove acidic impurities like residual HCl or 4-(trichloromethyl)benzoic acid. lookchem.com This is followed by drying with an agent like calcium chloride. lookchem.com

Chromatography: While silica (B1680970) gel chromatography is useful for laboratory-scale purification, it is generally considered impractical for bulk quantities due to cost and scalability issues.

Table 3: Advanced Purification Techniques and Quality Control

Purification Technique Description Key Parameters
Short-Path Distillation Distillation over a short distance at high vacuum. 100–110°C, 0.1–0.5 mmHg.
Fractional Distillation Separation based on boiling point differences using a fractionating column. Reduced pressure (e.g., 4 mmHg). lookchem.com
Aqueous Washing Removal of water-soluble and acidic impurities. Cold 5% NaHCO₃ solution. lookchem.com
Drying Removal of residual water. Use of drying agents like CaCl₂. lookchem.com

The final product quality is assessed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity, argentometric titration for chloride content, and Karl Fischer titration for water content.

Reactivity and Mechanistic Investigations of 4 Trichloromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The reactivity of 4-(trichloromethyl)benzoyl chloride is significantly influenced by the presence of two key functional groups: the benzoyl chloride and the trichloromethyl group. The benzoyl chloride moiety readily undergoes nucleophilic acyl substitution reactions. smolecule.com This reactivity is attributed to the strong electron-withdrawing inductive effect of the trichloromethyl group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. vulcanchem.com In fact, this electronic perturbation makes the compound approximately 15-20 times more reactive towards nucleophiles than unsubstituted benzoyl chloride. smolecule.com These reactions typically proceed through a classic addition-elimination mechanism, involving the formation of a tetrahedral intermediate. smolecule.comyoutube.com

This compound reacts with primary and secondary amines to form the corresponding amides. This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. daneshyari.com The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to yield the amide product.

General Reaction Scheme:

C₈H₄Cl₄O + R₂NH → C₈H₄Cl₃(CONR₂) + HCl

Kinetic studies have shown that primary amines react faster than secondary amines. smolecule.com

In the presence of a base or under acidic conditions, this compound reacts with alcohols to form esters. wikipedia.orgresearchgate.net The alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction can be catalyzed by either acid, which protonates the carbonyl oxygen to increase its electrophilicity, or by a base, which deprotonates the alcohol to make it a more potent nucleophile. youtube.com

Reaction with Methanol (B129727):

A study on the methanolysis of para-substituted benzoyl chlorides in acetonitrile (B52724) showed that the reaction proceeds through both first-order and second-order pathways with respect to methanol. rsc.org The reaction is favored by electron-withdrawing substituents like the trichloromethyl group. rsc.org

Similar to amines and alcohols, thiols can act as nucleophiles and react with this compound to form thioesters. Benzoyl chloride derivatization is a known method for labeling thiols in various analytical techniques. daneshyari.comnih.gov The reaction mechanism is analogous to that of amidation and esterification, with the sulfur atom of the thiol attacking the carbonyl carbon.

Transformations Involving the Trichloromethyl Group

The trichloromethyl group of this compound is also a site of significant reactivity, undergoing transformations such as halogen exchange and reduction.

A significant transformation of the trichloromethyl group is its conversion to a trifluoromethyl group through halogen exchange reactions, specifically fluorination. smolecule.com This is a synthetically important reaction as trifluoromethylated compounds often exhibit unique chemical and biological properties. The fluorination can be achieved using reagents like hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. smolecule.com This process selectively fluorinates the trichloromethyl group while preserving the acyl chloride functionality. smolecule.com

Illustrative Reaction:

C₈H₄Cl₄O + 3HF --(SbCl₅)--> C₈H₄ClF₃O + 3HCl

The trichloromethyl group can undergo reductive derivatization. Depending on the reducing agent and reaction conditions, it can be reduced to a dichloromethyl or a methyl group. For instance, certain reducing agents can selectively reduce the trichloromethyl group without affecting the benzoyl chloride moiety. These transformations expand the synthetic utility of this compound, allowing for the preparation of a variety of derivatives. smolecule.com

Oxidative Transformations to Carboxylic Acid Derivatives

While this compound is already a carboxylic acid derivative, its transformation into the corresponding carboxylic acid, 4-(trichloromethyl)benzoic acid, is a key reaction. This occurs through hydrolysis, where the acyl chloride group reacts with water. In aqueous environments, this compound hydrolyzes to form 4-(trichloromethyl)benzoic acid and hydrochloric acid vulcanchem.com. This reaction is a fundamental transformation for acyl chlorides.

Analogous industrial processes highlight transformations of the trichloromethyl group itself. For instance, one of the first industrial syntheses of benzoic acid involved the reaction of benzotrichloride (B165768) (trichloromethyl benzene) with calcium hydroxide in water wikipedia.org. The resulting calcium benzoate was then converted to benzoic acid with hydrochloric acid wikipedia.org. This demonstrates a pathway where the trichloromethyl group can be converted to a carboxyl group.

Starting MaterialReagent(s)ProductReaction Type
This compoundWater (H₂O)4-(Trichloromethyl)benzoic acidHydrolysis
Benzotrichloride1. Calcium hydroxide (Ca(OH)₂) 2. Hydrochloric acid (HCl)Benzoic acidHydrolysis

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, though its reactivity is significantly influenced by the substituents present. Both the benzoyl chloride moiety (-COCl) and the trichloromethyl group (-CCl₃) are electron-withdrawing groups smolecule.comscribd.com.

Directing Effects: Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position (positions 3 and 5 relative to the primary substituent). The trichloromethyl group exhibits a clear electron-withdrawing effect and directs electrophiles to the 3-position stackexchange.com. Similarly, the carboxylic group (and by extension, the acyl chloride group) is also meta-directing wikipedia.org. Therefore, electrophilic substitution on this compound is expected to yield products substituted at the positions meta to the benzoyl chloride group (and ortho to the trichloromethyl group).

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex minia.edu.eg. A subsequent deprotonation step restores the aromaticity of the ring masterorganicchemistry.com. Due to the deactivating nature of the substituents, harsher reaction conditions are typically required compared to benzene itself scribd.com.

Influence of Electronic and Steric Effects on Reaction Kinetics and Selectivity

The trichloromethyl group (-CCl₃) exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring and the benzoyl chloride moiety vulcanchem.comsmolecule.com. This effect stems from the high electronegativity of the three chlorine atoms, which pull electron density through the sigma bonds scribd.comlibretexts.org.

This inductive withdrawal has a profound impact on the reactivity of the carbonyl group. By pulling electron density away from the carbonyl carbon, the -CCl₃ group significantly enhances its electrophilicity, or positive charge smolecule.com. This heightened electrophilicity makes the carbonyl carbon much more susceptible to attack by nucleophiles. As a result, this compound is estimated to be 15 to 20 times more reactive toward nucleophiles than unsubstituted benzoyl chloride smolecule.com. This accelerated reactivity is a direct consequence of the electronic perturbation caused by the para-substituent vulcanchem.comsmolecule.com.

CompoundKey SubstituentElectronic EffectRelative Reactivity toward Nucleophiles
Benzoyl chloride-HNeutral (Reference)1x
This compound-CCl₃Strong inductive electron withdrawal (-I)~15-20x

Steric hindrance refers to the obstruction of a reaction pathway caused by the physical size of atoms or groups of atoms near the reaction center chemistrysteps.commasterorganicchemistry.com. In the case of this compound, the primary site of nucleophilic attack is the carbonyl carbon of the acyl chloride group.

Elucidation of Reaction Mechanisms Catalyzed by this compound or its Analogues

The reactions of this compound with nucleophiles, such as water, alcohols, and amines, proceed through a characteristic two-step nucleophilic addition-elimination mechanism smolecule.comchemistrysteps.comchemguide.co.uk. This is the standard mechanistic pathway for nucleophilic acyl substitution reactions.

The mechanism unfolds as follows:

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu-H) on the highly electrophilic carbonyl carbon of the acyl chloride libretexts.orgchemguide.co.uk. As the new bond forms, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a tetrahedral intermediate with a negative charge on the oxygen chemistrysteps.comchemguide.co.uk.

Elimination: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, as it is the best leaving group present chemistrysteps.comlibretexts.org. A final deprotonation step from the attached nucleophile, often by the expelled chloride ion, yields the final product and a molecule of HCl chemguide.co.uk.

The strong electron-withdrawing effect of the para-trichloromethyl group facilitates this mechanism by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate, thereby accelerating the initial addition step.

StepDescriptionIntermediate/Product
1Addition: A nucleophile attacks the electrophilic carbonyl carbon.Tetrahedral Intermediate
2Elimination: The C=O bond reforms, and the chloride ion is expelled.Substituted Product + Chloride Ion

Concerted Versus Dissociative Pathways

The solvolysis of benzoyl chlorides, including this compound, is a reaction that can proceed through a spectrum of mechanisms, ranging from fully dissociative (S_N_1-like) to concerted or associative (S_N_2-like) pathways. The predominant pathway is heavily influenced by the nature of the substituent on the aromatic ring, the solvent polarity, and its nucleophilicity.

For benzoyl chlorides with electron-donating substituents, the dissociative pathway is often favored. This pathway involves the initial cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. This intermediate is then rapidly attacked by a solvent molecule. Conversely, substrates with strongly electron-withdrawing groups, such as the trichloromethyl group (-CCl₃), tend to favor a concerted or associative mechanism. researchgate.net The strong inductive and resonance electron-withdrawing effect of the -CCl₃ group destabilizes the formation of a positive charge on the carbonyl carbon, thus disfavoring the formation of an acylium ion intermediate.

In the case of this compound, the reaction pathway is therefore expected to be associative in nature. This involves a direct nucleophilic attack by the solvent on the carbonyl carbon, proceeding through a single transition state where the new bond is forming as the old bond is breaking. Studies on the solvolysis of various substituted benzoyl chlorides have shown that Hammett-type plots of the logarithm of the rate constants versus the substituent constants (σ) can be used to elucidate the reaction mechanism. For reactions that proceed via an associative pathway, a positive slope (ρ value) is typically observed, indicating that electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic. In contrast, a negative ρ value is indicative of a dissociative mechanism, where electron-donating groups stabilize the developing positive charge of the acylium ion. For benzoyl chlorides with electron-withdrawing substituents, the transition state in these S_N_2-type reactions is considered to be "tight," with significant bonding to both the incoming nucleophile and the leaving group. researchgate.netresearchgate.net

The choice between a concerted and a dissociative pathway can be summarized in the following table:

Reaction PathwayFavored by SubstituentsIntermediateNature of Transition StateExpected for this compound
Dissociative (S_N_1-like)Electron-donatingAcylium ion"Loose"Disfavored
Concerted/Associative (S_N_2-like)Electron-withdrawingNone"Tight"Favored

Radical Processes in Transformations

The presence of the trichloromethyl group in this compound makes it a substrate susceptible to radical-mediated transformations. The carbon-chlorine bonds in the -CCl₃ group can undergo homolytic cleavage upon initiation by heat or light, leading to the formation of radical species that can participate in a variety of reactions.

One of the most common radical processes involving benzoyl derivatives is the initiation of free-radical polymerization. purdue.edufujifilm.comyoutube.com While benzoyl peroxide is a more common initiator, benzoyl chloride derivatives can also generate radicals that initiate the polymerization of vinyl monomers. The process typically involves three main stages:

Initiation: This step involves the generation of a free radical from an initiator. In the case of this compound, this can occur through the homolytic cleavage of a C-Cl bond in the trichloromethyl group, often facilitated by UV irradiation or the presence of a radical initiator.

Propagation: The initially formed radical adds to a monomer molecule, creating a new radical species. This new radical then adds to another monomer molecule, and the process continues, leading to the growth of a polymer chain. libretexts.org

Termination: The chain reaction is terminated when two radical species combine or disproportionate, resulting in a stable, non-radical product.

Another significant radical process is Atom Transfer Radical Polymerization (ATRP) , a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. ethz.chnih.govsigmaaldrich.com this compound and similar compounds can potentially act as initiators in ATRP, where the cleavage of a C-Cl bond by the catalyst generates the initial radical to start the polymerization process. cmu.edunih.gov

The following table summarizes the key stages in a typical radical chain reaction:

StageDescriptionKey Species Involved
InitiationFormation of initial radical species.Initiator, Monomer
PropagationGrowth of the polymer chain through sequential addition of monomers.Growing polymer radical, Monomer
TerminationCessation of chain growth.Two radical species

Catalyst-Dependent Reaction Pathways

The reactivity of this compound can be significantly influenced and directed by the choice of catalyst, leading to different reaction pathways and products. Two major classes of catalyst-dependent reactions for this compound are palladium-catalyzed cross-coupling reactions and Lewis acid-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon bonds. The general mechanism for a Suzuki coupling involving an acyl chloride like this compound typically proceeds through a catalytic cycle involving a palladium(0) species:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the acyl chloride, cleaving the C-Cl bond and forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

Lewis Acid-Catalyzed Reactions:

Lewis acids are widely used to enhance the electrophilicity of carbonyl compounds, and they play a crucial role in directing the reactivity of this compound in reactions such as Friedel-Crafts acylation. sigmaaldrich.comwikipedia.orgorganic-chemistry.org In a typical Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This coordination polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with an aromatic substrate. The use of different Lewis acids can influence the reaction rate and selectivity.

The following table outlines the key features of these two catalyst-dependent pathways:

Reaction TypeCatalystKey Mechanistic StepsTypical Product
Suzuki CouplingPalladium(0) complexOxidative addition, Transmetalation, Reductive eliminationAryl ketone
Friedel-Crafts AcylationLewis Acid (e.g., AlCl₃)Formation of acylium ion, Electrophilic aromatic substitutionDiaryl ketone

Applications of 4 Trichloromethyl Benzoyl Chloride in Advanced Organic Transformations

Role as a Key Building Block in Complex Organic Synthesis

4-(Trichloromethyl)benzoyl chloride, with the chemical formula C₈H₄Cl₄O, is a highly reactive acyl chloride derivative valued as a versatile intermediate in complex organic synthesis. synzeal.com Its utility stems from the presence of two key reactive sites: the acyl chloride group and the trichloromethyl (-CCl₃) group. The acyl chloride is a classic functional group for acylation reactions, readily reacting with nucleophiles like alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

The defining feature of this molecule is the para-substituted trichloromethyl group. This powerful electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbon in the acyl chloride moiety. This heightened reactivity makes the compound particularly effective in nucleophilic acyl substitution reactions, facilitating the introduction of the 4-(trichloromethyl)benzoyl group into various molecular scaffolds. This property is exploited in the synthesis of complex molecules, including various benzamides and heterocyclic compounds that serve as intermediates for pharmaceuticals and agrochemicals.

Precursor for Pharmaceutical Intermediates and Lead Compounds

The reactivity of this compound and its analogues makes them valuable starting materials and intermediates in medicinal chemistry for the development of new therapeutic agents. aquigenbio.com

Synthesis of Imatinib Derivatives

In the synthesis of the landmark anticancer drug Imatinib and its derivatives, a structurally related analogue, 4-(chloromethyl)benzoyl chloride , serves as a crucial building block. newdrugapprovals.orggoogle.com Published synthetic routes for Imatinib show that 4-(chloromethyl)benzoyl chloride is used to create the central benzamide (B126) core of the molecule. newdrugapprovals.orggoogle.com In a common pathway, it is reacted with an aniline (B41778) derivative, such as 4-methyl-3-nitroaniline, in the first step of a multi-step synthesis. google.com This reaction forms a stable amide bond, which becomes the backbone linking the piperazine-methyl-phenyl portion to the pyrimidinyl-amino-phenyl moiety of the final Imatinib structure. newdrugapprovals.orggoogle.com

Preparation of Benzothiazole-Piperazine Hybrids for Enzyme Inhibition Studies

In the development of novel enzyme inhibitors, particularly for neurodegenerative diseases, hybrid molecules containing both benzothiazole (B30560) and piperazine (B1678402) scaffolds have shown significant promise. Synthetic strategies for these compounds have utilized the analogue 4-(chloromethyl)benzoyl chloride to link the two key heterocyclic systems.

In these syntheses, 2-aminobenzothiazole (B30445) derivatives are first acylated with 4-(chloromethyl)benzoyl chloride to form a key benzamide intermediate, specifically a 4-(chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamide. This intermediate then undergoes a nucleophilic substitution reaction with various piperazine derivatives to yield the final target hybrid molecules. mdpi.comnih.gov These compounds are then studied for their potential to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). mdpi.com

Synthetic Routes to Potential Antimalarial Agents

This compound has been identified as a reagent in the preparation of compounds with potential antimalarial activity. chemicalbook.com The trichloromethyl (-CCl₃) functional group is a key feature in several scaffolds investigated for antiplasmodial efficacy. For instance, compounds based on a 2-trichloromethylquinazoline core have demonstrated promising antimalarial properties. The inclusion of the -CCl₃ group is a strategic part of the molecular design aimed at discovering new agents to combat drug-resistant strains of malaria parasites. google.comnih.gov

Exploration in the Synthesis of Other Biologically Active Molecules

Beyond specific drug classes, this compound is generally employed in the synthesis of a wide range of biologically active compounds. Its role as a reactive intermediate allows for its incorporation into diverse molecular structures being investigated for various pharmacological activities. Furthermore, it serves as a characterized chemical reference standard, which is essential for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development. aquigenbio.comaxios-research.com

Utilization in Agrochemical Development

This compound and related benzotrichloride (B165768) derivatives are important intermediates in the synthesis of agrochemicals, including pesticides and fungicides. wikipedia.orggoogle.com The reactivity of the benzoyl chloride allows it to be incorporated into larger, more complex molecules designed to have specific biological effects on pests and fungi. For example, related structures like 4-fluorobenzoyl chloride, which can be prepared from 1-fluoro-4-(trichloromethyl)benzene, are used to synthesize fungicides such as flumorph. google.com The underlying chemistry often involves the hydrolysis of a trichloromethyl group to form a carboxylic acid or its conversion to a benzoyl chloride, highlighting the utility of the trichloromethylbenzene scaffold in producing these agricultural products. google.comgoogle.com

Synthetic Applications Overview

Target Molecule/ApplicationKey Reagent Mentioned in LiteraturePurpose of Reagent
Imatinib Derivatives 4-(Chloromethyl)benzoyl chlorideForms the central benzamide linkage of the drug. newdrugapprovals.orggoogle.com
Benzothiazole-Piperazine Hybrids 4-(Chloromethyl)benzoyl chlorideActs as a linker to connect the benzothiazole and piperazine moieties. mdpi.com
Antimalarial Agents This compoundUsed as a building block for potential antimalarial compounds. chemicalbook.com
Agrochemicals (e.g., Fungicides) This compound derivativesServes as an intermediate in the synthesis of active agrochemical ingredients. wikipedia.orggoogle.com

Contributions to Polymer Science and Materials Chemistry

While direct, extensive research on this compound as a primary initiator in polymerization is not widely documented, its structural features suggest potential applications in polymer science, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.edu The process relies on a reversible activation/deactivation equilibrium between a dormant species (an alkyl halide initiator) and an active radical species, catalyzed by a transition metal complex. cmu.edu

The potential of this compound to function as an initiator in ATRP lies in its trichloromethyl group. This group can serve as a site for the initiation of polymerization. The carbon-chlorine bonds in the trichloromethyl group can be homolytically cleaved in the presence of a suitable ATRP catalyst, such as a copper(I) complex, to generate a radical that can then initiate the polymerization of a monomer.

The general mechanism for initiation in ATRP involves the abstraction of a halogen atom from the initiator by the transition metal catalyst in its lower oxidation state. This generates a radical and the transition metal complex in a higher oxidation state. This radical then adds to a monomer unit, starting the polymer chain growth.

While specific studies detailing the use of this compound as an ATRP initiator are not prevalent in the reviewed literature, the principle is analogous to other initiators bearing a trichloromethyl group. The efficiency of such an initiation would depend on the bond dissociation energy of the C-Cl bond and the stability of the resulting radical. The benzoyl chloride moiety would remain as a functional group at the terminus of the resulting polymer chain, allowing for further modification.

The bifunctional nature of this compound, possessing both an acyl chloride and a trichloromethyl group, makes it a candidate for the synthesis of advanced polymeric structures. The acyl chloride group can be used to anchor the molecule to a polymer backbone or a surface, while the trichloromethyl group can subsequently initiate polymerization, leading to the formation of graft copolymers.

Alternatively, if the trichloromethyl group is used to initiate polymerization, the resulting polymer chain will have a benzoyl chloride end-group. This reactive end-group can then be used in post-polymerization modification reactions to introduce other functional groups or to link the polymer to other molecules or surfaces, creating block copolymers or functionalized materials. The reactivity of the benzoyl chloride group with nucleophiles like alcohols and amines makes it a versatile handle for such modifications.

Application in Dyestuff and Pigment Production

Benzoyl chloride and its derivatives are important intermediates in the synthesis of various classes of dyes and pigments, including anthraquinone, azo, and phthalocyanine (B1677752) dyes. atamanchemicals.comguidechem.com These compounds are typically used as acylating agents to introduce a benzoyl group into a dye precursor, which can enhance the properties of the final dyestuff, such as its lightfastness, thermal stability, and affinity for certain fibers.

The application of this compound in this field would involve its reaction with a nucleophilic group (commonly an amino or hydroxyl group) on a dye intermediate. The trichloromethyl group would be incorporated into the final dye structure as a substituent on the benzoyl ring. This bulky and electron-withdrawing group could potentially influence the electronic properties and, consequently, the color and stability of the dye.

For instance, in the synthesis of some azo dyes, an aromatic amine is diazotized and then coupled with a suitable coupling component. If the coupling component contains a reactive amino or hydroxyl group, it could be acylated with this compound either before or after the coupling reaction. Similarly, in the synthesis of certain vat dyes, such as those derived from anthraquinone, aminoanthraquinones are often acylated to modify their properties. This compound could be employed as the acylating agent in such a step.

Synthesis of Novel Molecular Architectures

This compound serves as a valuable building block for the construction of complex and novel molecular architectures due to the distinct reactivity of its two functional groups.

Aryl-(Z)-vinyl chlorides are important intermediates in organic synthesis, particularly in cross-coupling reactions. A catalytic method for their synthesis from aromatic ketones has been developed that utilizes benzoyl chloride as a catalyst in a cycle with bis(trichloromethyl) carbonate (BTC) as the chlorinating agent. organic-chemistry.orgnih.gov

The proposed mechanism involves the activation of the ketone by a Lewis acid catalyst, such as scandium triflate, followed by reaction with benzoyl chloride to form an intermediate. This intermediate then reacts with BTC, leading to the formation of the aryl-(Z)-vinyl chloride and regeneration of the benzoyl chloride catalyst. organic-chemistry.org The stereoselectivity of the reaction is a key feature, affording the (Z)-isomer preferentially. organic-chemistry.org

While this method uses benzoyl chloride catalytically, this compound could potentially be used stoichiometrically or as a modified catalyst in a similar transformation. The electron-withdrawing nature of the trichloromethyl group could influence the reactivity of the acyl chloride and the stability of the intermediates, potentially affecting the reaction conditions and outcomes.

Table 1: Catalytic System for the Synthesis of Aryl-(Z)-vinyl Chlorides organic-chemistry.orgnih.gov

ComponentRoleTypical Loading
Aromatic KetoneSubstrate1 equivalent
Bis(trichloromethyl) carbonate (BTC)Chlorinating AgentStoichiometric
Scandium TriflateLewis Acid Catalyst2 mol %
Dimethylformamide (DMF)Activator1 mol %
Benzoyl ChlorideCatalyst5 mol %

1,3-Diketones are versatile precursors for the synthesis of various heterocyclic compounds. A method for the synthesis of 1-aryl-4,4,4-trichloro-1,3-butanediones has been reported involving the acylation of acetals with trichloroacetyl chloride, a close structural analog of this compound.

The general approach, known as acetal (B89532) acylation, involves the reaction of an acetal (a protected ketone or aldehyde) with an acyl chloride in the presence of a base, typically pyridine (B92270). youtube.com The reaction proceeds through the formation of a β-alkoxyvinyl ketone intermediate, which is then hydrolyzed to the corresponding 1,3-diketone.

In the context of this compound, the reaction would involve its condensation with an appropriate acetal. The electron-withdrawing trichloromethyl group on the benzoyl chloride would likely enhance the electrophilicity of the carbonyl carbon, facilitating the initial acylation step. The subsequent hydrolysis of the intermediate would yield the desired 1-aryl-4,4,4-trichloro-1,3-butanedione.

Table 2: General Conditions for Acetal Acylation to form 1,3-Diketones youtube.com

Reactant/ReagentFunction
AcetalKetone/Aldehyde equivalent
Acyl ChlorideAcylating agent
PyridineBase
Sulfuric Acid (aqueous)Hydrolysis

This synthetic strategy provides a route to novel β-diketones bearing a trichloromethyl group, which can be valuable intermediates for further chemical transformations.

Strategies for Introducing Trichloromethyl Functionality into Diverse Scaffolds

The chemical compound this compound serves as a valuable reagent for introducing the trichloromethylphenyl moiety into a variety of organic molecules. The reactivity of its acyl chloride group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of functionalized scaffolds. The primary strategies for achieving this functionalization include Friedel-Crafts acylation, esterification, and amination reactions. These transformations are foundational in synthetic organic chemistry for the construction of complex molecules from simpler precursors.

Friedel-Crafts Acylation: A Gateway to Aryl Ketones

One of the most significant applications of this compound is in Friedel-Crafts acylation reactions. learnbin.netchemguide.co.uk This electrophilic aromatic substitution reaction allows for the introduction of the 4-(trichloromethyl)benzoyl group onto an aromatic ring, forming aryl ketones. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack by an electron-rich aromatic compound. learnbin.net

The resulting 4-(trichloromethyl)benzophenone and its derivatives are versatile intermediates. The trichloromethyl group can be subsequently transformed into other functional groups, or the benzophenone (B1666685) core can be further modified. For instance, these ketones can serve as precursors for dyes, and other specialty chemicals.

The efficiency of the Friedel-Crafts acylation is influenced by the nature of the aromatic substrate and the reaction conditions. Electron-rich arenes are generally more reactive. The choice of solvent can also play a crucial role, with studies exploring the use of ionic liquids to facilitate the reaction. beilstein-journals.org

Table 1: Examples of Friedel-Crafts Acylation with Benzoyl Chlorides

Aromatic SubstrateAcylating AgentCatalystSolventYield (%)Reference
AnisoleAcetic anhydride (B1165640)FeCl₃·6H₂OTAAIL94 beilstein-journals.org
Benzene (B151609)Benzoyl chlorideAlCl₃-- learnbin.netchemguide.co.uk
Aniline Derivatives4-Fluorobenzoyl chlorideCopper triflateSolvent-free- researchgate.net

Note: This table includes examples with related benzoyl chlorides to illustrate the scope of the Friedel-Crafts acylation reaction.

Esterification: Crafting Trichloromethyl-Containing Esters

The reaction of this compound with alcohols or phenols leads to the formation of esters. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. The resulting esters, which contain the trichloromethylphenyl group, have potential applications in various fields, including the development of new materials and as intermediates for pharmaceuticals.

The esterification can be carried out under various conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. Both chemical and enzymatic methods have been explored for the synthesis of phenolic esters. nih.gov Enzymatic synthesis, for example, using lipases, offers a green and selective alternative to traditional chemical methods. nih.gov The reactivity of the alcohol or phenol, as well as the reaction conditions, will determine the efficiency of the esterification.

Table 2: Examples of Esterification of Phenolic Compounds

Phenolic CompoundAcylating AgentCatalyst/MethodConversion/YieldReference
4-Hydroxybenzyl alcoholHexanoic acidCandida antarctica lipase (B570770) B (CALB)~80% conversion (24h) nih.gov
2-Hydroxybenzyl alcoholHexanoic acidCandida antarctica lipase B (CALB)~50% conversion nih.gov
Ferulic acidFatty acidsNovozyme- nih.gov
ThymolSubstituted benzoic acidsTEA- nih.gov

Note: This table provides examples of esterification with various phenolic compounds and acylating agents to demonstrate the breadth of this synthetic strategy.

Amination: Building Amide Bonds

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction, another example of nucleophilic acyl substitution, is a cornerstone of organic synthesis due to the prevalence of the amide bond in biologically active molecules and polymers. The introduction of the 4-(trichloromethyl)benzoyl group via amination provides a pathway to novel compounds with potential applications in medicinal chemistry and materials science.

The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. The reactivity of the amine plays a key role, with primary amines generally being more reactive than secondary amines. The reaction of this compound with substituted anilines, for example, can lead to the synthesis of a variety of N-aryl benzamides. rsc.org

Table 3: Examples of Amide Synthesis from Acyl Chlorides and Amines

Note: This table includes examples with a related benzoyl chloride to illustrate the general conditions for amination reactions.

Theoretical and Computational Chemistry Studies of 4 Trichloromethyl Benzoyl Chloride

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(trichloromethyl)benzoyl chloride, such studies would elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms and the calculation of its vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, a DFT study on N-benzyl-N-methylcarbamoyl chlorides, a different class of compounds, successfully employed the B3LYP/6-31+G(d) level of theory for optimizations and frequency calculations. udayton.edu A similar approach for this compound would provide foundational data on its structure and energy.

Ab Initio and Semi-Empirical Methodologies

While DFT is often the method of choice, other quantum chemical methodologies could also be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy, though at a higher computational cost. These methods could be used to benchmark the results obtained from DFT.

Semi-empirical methods, which use parameters derived from experimental data, could offer a faster, albeit less accurate, means of studying the molecule. These methods would be particularly useful for preliminary investigations or for studying very large systems involving this molecule.

Molecular and Electronic Structure Analysis

A detailed analysis of the molecular and electronic structure of this compound would provide a deeper understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

A computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. This would allow for predictions about its reactivity towards nucleophiles and electrophiles. For example, the location of the LUMO would indicate the most likely site for nucleophilic attack.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential.

For this compound, an MEP map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. It is expected that the region around the carbonyl oxygen would be electron-rich (negative potential), while the carbonyl carbon and the carbon atom of the trichloromethyl group would be electron-poor (positive potential), making them susceptible to nucleophilic attack.

Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. An ELF analysis of this compound would provide a detailed picture of its chemical bonding, clearly delineating the core, bonding, and non-bonding electrons.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the calculation of various atomic properties, such as atomic charges and bond orders. An AIM analysis would quantify the nature of the chemical bonds within this compound, providing insights into their covalent and ionic character.

Energetic Landscapes and Conformational Studies

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. Computational chemistry offers robust methods to explore the energetic landscapes of molecules, identifying stable conformers and the energy barriers that separate them.

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy of a molecule as a function of its geometry. nih.gov By systematically changing specific dihedral angles or bond lengths and optimizing the remaining geometry at each step, a picture of the energetic landscape can be constructed. For this compound, key conformational changes involve rotation around the C(ring)-C(carbonyl) bond and the C(ring)-C(trichloromethyl) bond.

A relaxed PES scan of the dihedral angle between the benzoyl chloride group and the benzene (B151609) ring would likely show a preference for a planar or near-planar conformation to maximize conjugation between the carbonyl group and the aromatic system. researchgate.net However, the bulky trichloromethyl group could introduce some steric hindrance, potentially leading to a slightly twisted lowest-energy conformation. The barrier to rotation around this bond would provide insight into the rigidity of the molecule.

The following table illustrates a hypothetical PES scan for the rotation around the C(ring)-C(carbonyl) bond, showing the relative energy as a function of the dihedral angle.

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)0.0
301.5
604.0
90 (Perpendicular)5.5

Building on the insights from PES scanning, a full conformational analysis would identify all stable isomers (conformers) and their relative energies. For this compound, the primary source of conformational isomerism arises from the rotation of the benzoyl chloride and trichloromethyl groups. researchgate.net

Computational studies on similar substituted benzoyl chlorides have shown that the planarity of the benzoyl chloride group with respect to the benzene ring is a key factor in determining stability. nih.gov The strong electron-withdrawing nature of the trichloromethyl group would be expected to influence the electronic structure of the benzene ring, which in turn could affect the rotational barrier of the benzoyl chloride group. The most stable conformer would represent a balance between electronic effects (conjugation) and steric hindrance.

Computational Mechanistic Elucidation

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of reaction pathways. This provides a level of detail that is often inaccessible through experimental methods alone.

For a reaction such as the hydrolysis of this compound, computational methods can be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. rsc.orgnih.gov The hydrolysis of benzoyl chlorides can proceed through different mechanisms, and computational modeling can help to distinguish between them. rsc.org

A plausible mechanism for the hydrolysis of this compound involves the nucleophilic attack of a water molecule on the carbonyl carbon. This would proceed through a tetrahedral intermediate, which then eliminates a chloride ion to form the corresponding carboxylic acid. Transition state calculations would be used to find the geometry and energy of the highest energy point along this reaction coordinate. The presence of the electron-withdrawing trichloromethyl group is expected to make the carbonyl carbon more electrophilic, thus facilitating the initial nucleophilic attack.

The Hammett equation provides a framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The trichloromethyl group is a strong electron-withdrawing group, and its presence at the para position is expected to have a significant impact on the reaction kinetics. For a reaction like hydrolysis, where a negative charge may develop in the transition state, an electron-withdrawing group can stabilize the transition state and increase the reaction rate.

The following table provides hypothetical kinetic and thermodynamic data for the hydrolysis of this compound, as could be derived from computational studies.

ParameterCalculated Value
Activation Energy (ΔE‡)15 kcal/mol
Enthalpy of Reaction (ΔH)-10 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)20 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-8 kcal/mol

These values would indicate a moderately fast and exothermic reaction, which is consistent with the known reactivity of acyl chlorides.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra, aiding in spectral assignment and the understanding of its electronic structure.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods, primarily using density functional theory (DFT), has become a valuable tool in structural elucidation. These calculations determine the isotropic magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below to illustrate the expected data from such a computational study. The values are estimates based on the known effects of the electron-withdrawing benzoyl chloride and trichloromethyl groups on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes as specific computational data was not found in the literature.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2/H68.1 - 8.3-
H3/H57.7 - 7.9-
C1-134 - 136
C2/C6-130 - 132
C3/C5-127 - 129
C4-145 - 148
C=O-167 - 169
CCl₃-95 - 98

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Computational vibrational analysis is instrumental in assigning the absorption bands observed in the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical vibrational modes with experimental data. These calculations are typically performed using DFT methods following a geometry optimization of the molecule.

For this compound, a vibrational analysis would reveal characteristic frequencies for the carbonyl (C=O) stretching, the C-Cl stretching of the benzoyl chloride group, the C-Cl stretching of the trichloromethyl group, and various aromatic ring vibrations. The calculated IR intensities and Raman activities help to distinguish between different vibrational modes.

As with the NMR data, specific computational studies detailing the vibrational frequencies of this compound were not identified in the public domain. However, based on the functional groups present, a theoretical study would be expected to report the frequencies in the regions shown in the illustrative table below.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical ranges for illustrative purposes as specific computational data was not found in the literature.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=O Stretch1770 - 1800StrongMedium
Aromatic C=C Stretch1580 - 1610MediumStrong
Aromatic C=C Stretch1480 - 1520MediumMedium
C-COCl Stretch1170 - 1210StrongMedium
C-CCl₃ Stretch800 - 850StrongStrong
C-Cl (benzoyl) Stretch850 - 900MediumMedium
C-Cl (trichloromethyl) Sym. Stretch650 - 700MediumStrong
C-Cl (trichloromethyl) Asym. Stretch700 - 780StrongMedium

Analytical Methodologies for Research on 4 Trichloromethyl Benzoyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of 4-(Trichloromethyl)benzoyl chloride. These techniques provide detailed information on the compound's atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons. The molecule has a plane of symmetry, leading to an AA'BB' system for the four protons on the benzene (B151609) ring. Two distinct signals, appearing as doublets, would be anticipated in the aromatic region (typically δ 7.5-8.2 ppm). The protons ortho to the electron-withdrawing benzoyl chloride group would be shifted downfield compared to the protons ortho to the trichloromethyl group.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. It would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The carbon of the trichloromethyl group would appear at a distinct position, typically around 95-105 ppm. The aromatic carbons would produce four signals, with their chemical shifts influenced by the electronic effects of the two substituents.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~8.1 Doublet Protons ortho to -COCl group
¹H ~7.8 Doublet Protons ortho to -CCl₃ group
¹³C ~168 Singlet Carbonyl carbon (-COCl)
¹³C ~140 Singlet Aromatic carbon attached to -CCl₃
¹³C ~135 Singlet Aromatic carbon attached to -COCl
¹³C ~131 Singlet Aromatic carbons ortho to -COCl
¹³C ~130 Singlet Aromatic carbons ortho to -CCl₃
¹³C ~98 Singlet Trichloromethyl carbon (-CCl₃)

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. epa.govchemspider.com

Molecular Ion Peak: In MS, this compound (C₈H₄Cl₄O) would exhibit a characteristic isotopic cluster for its molecular ion [M]⁺ due to the presence of four chlorine atoms. The monoisotopic mass is approximately 255.90 Da, while the average mass is 257.92 g/mol . epa.govchemspider.com HRMS would allow for the precise determination of the mass, confirming the elemental formula.

Fragmentation Pattern: Electron ionization (EI-MS) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would include:

Loss of a chlorine radical (•Cl): leading to an ion at m/z ~221 [M-Cl]⁺.

Formation of the acylium ion: Cleavage of the C-Cl bond in the benzoyl chloride group results in a highly stable acylium ion [M-Cl]⁺ at m/z ~221. Further fragmentation of this ion is common.

Loss of the formyl chloride radical (•COCl): producing an ion at m/z ~193.

Cleavage of the C-C bond: leading to the formation of the [C₆H₄CCl₃]⁺ ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (approx.) Proposed Fragment Ion Notes
256 [C₈H₄Cl₄O]⁺ Molecular ion (based on ³⁵Cl, ³⁷Cl isotopes)
221 [C₈H₄Cl₃O]⁺ Loss of a Cl radical from the acyl chloride group, forming an acylium ion
186 [C₇H₄Cl₃]⁺ Loss of CO from the acylium ion
151 [C₇H₄Cl₂]⁺ Loss of Cl from the m/z 186 fragment

Note: The m/z values are approximate and based on the most abundant isotopes. The isotopic pattern for each fragment will be characteristic of the number of chlorine atoms present.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, typically found in the range of 1770-1815 cm⁻¹. Other significant peaks would include C-Cl stretching vibrations from the trichloromethyl group (around 600-800 cm⁻¹) and the acyl chloride, as well as aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Cl symmetric stretches would also be Raman active. The C=O stretch, while strong in the IR, would be weaker but still observable in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride) IR 1770 - 1815 Strong
C=C (Aromatic) IR / Raman 1450 - 1600 Medium to Strong
C-Cl (Trichloromethyl) IR / Raman 600 - 800 Strong
C-H (Aromatic) IR / Raman 3000 - 3100 (stretch) Medium to Weak

Note: These are general ranges for the specified functional groups.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, isomers, and reaction byproducts, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are primary methods for the analysis of non-volatile or thermally sensitive compounds. A significant challenge in the analysis of this compound is its high reactivity and susceptibility to hydrolysis to the corresponding carboxylic acid.

Methodology: A common approach involves reversed-phase chromatography.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water is common. To suppress the ionization of the potential hydrolysis product (4-(trichloromethyl)benzoic acid) and improve peak shape, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase. sielc.com

Detection: UV detection is suitable due to the aromatic nature of the compound, with a detection wavelength typically set around 254 nm.

Given the compound's reactivity with water, methods using normal-phase chromatography with non-aqueous solvents or rapid gradient UPLC methods that minimize analysis time can be advantageous to ensure the integrity of the analyte.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a powerful technique for assessing the purity of volatile compounds and separating isomers.

Purity Analysis: Direct GC analysis of this compound is feasible for purity determination. Due to its high boiling point and reactivity, a thermally stable, low-polarity capillary column (e.g., 5% phenyl-polysiloxane, like a DB-5) is recommended. A high injector temperature is necessary to ensure complete volatilization, but care must be taken to avoid thermal degradation. wjpps.com GC coupled with a flame ionization detector (FID) is suitable for quantitative purity analysis, while GC-MS is invaluable for identifying impurities. nih.gov

Isomer Analysis: GC is particularly well-suited for separating regioisomers, such as 2-, 3-, and this compound, which would be difficult to distinguish by MS alone. The isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column. This allows for the quantification of isomeric impurities in a sample of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. For this compound, this process is crucial for verifying its empirical formula, C₈H₄Cl₄O, and ensuring the purity of the synthesized substance. axios-research.comepa.govqcchemical.com The technique quantitatively measures the percentage by weight of each element present in a sample.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. By comparing the experimental results from an elemental analyzer with these theoretical values, researchers can confirm the identity and assess the purity of the compound. Any significant deviation from the expected percentages could indicate the presence of impurities, residual solvents, or an incorrect chemical structure.

The expected mass percentages for the elements in this compound are detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
Carbon C 12.011 8 96.088 37.25%
Hydrogen H 1.008 4 4.032 1.56%
Chlorine Cl 35.453 4 141.812 54.98%
Oxygen O 15.999 1 15.999 6.20%

| Total | | | | 257.93 | 100.00% |

Note: Values are based on a molecular weight of 257.93 g/mol . axios-research.com

Role as an Analytical Reference Standard in Chemical Research

This compound serves as a high-quality, fully characterized reference standard in various analytical and synthetic chemistry applications. axios-research.comaquigenbio.com A reference standard is a highly purified and well-characterized compound used as a measurement base to confirm the identity, purity, and concentration of other substances. Its availability is essential for achieving accurate and reproducible results in research and industrial settings. axios-research.comaquigenbio.comsynzeal.com

Applications in Method Development and Validation

In analytical chemistry, this compound is utilized for the development and validation of new analytical methods. axios-research.comaquigenbio.comsynzeal.com When creating a method, for instance using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a reliable reference standard is required to:

Establish Selectivity: The standard helps in developing a separation method that can distinguish the target analyte from impurities and other components in a complex mixture.

Determine Sensitivity: The limits of detection (LOD) and quantification (LOQ) of the new method are established by analyzing known, low concentrations of the reference standard.

Confirm Linearity and Range: A calibration curve is generated by measuring the analytical response to a series of known concentrations of the standard. This verifies that the method provides results that are directly proportional to the concentration of the analyte over a specific range.

Assess Accuracy and Precision: The accuracy of a method is determined by comparing the measured value of the standard to its known true value. Precision is evaluated by repeatedly analyzing the standard to ensure the results are consistent and reproducible.

This compound is particularly useful in the development of methods for quality control during the production of related compounds, such as Benzoic Acid. synzeal.com

Quality Control and Traceability in Synthetic Processes

As a reference standard, this compound is critical for quality control (QC) in synthetic processes. axios-research.comsynzeal.com It is used as a benchmark to qualify and quantify the presence of the compound itself, or as a related impurity in other products. aquigenbio.comsynzeal.com During the manufacturing of pharmaceuticals or other fine chemicals, QC laboratories compare production batches against the reference standard to ensure they meet the required purity specifications.

Furthermore, the use of this compound provides traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.comaquigenbio.comsynzeal.com This traceability is a cornerstone of regulatory compliance, particularly in the pharmaceutical industry for applications like Abbreviated New Drug Applications (ANDA). aquigenbio.comsynzeal.com By using a standard that is traceable to these official pharmacopeias, manufacturers can ensure that their analytical results are reliable and meet the stringent requirements of regulatory agencies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of 4-(trichloromethyl)benzoyl chloride, characterized by its electrophilic acyl chloride and trichloromethyl groups, presents a rich landscape for catalytic innovation. Future research is increasingly focused on developing novel catalytic systems that can achieve highly selective transformations, minimizing waste and improving efficiency.

One promising area is the use of transition-metal catalysis. Palladium-catalyzed reactions, for instance, have shown the ability to cleave the C-COCl bond of benzoyl chlorides for subsequent carbochlorocarbonylation of unsaturated hydrocarbons. nih.gov This type of reaction could be explored with this compound to synthesize complex, difunctionalized molecules. nih.gov Another avenue involves iron-catalyzed systems. Recently, an iron-catalyzed method for the chlorination of aromatic compounds using tert-butyl hypochlorite (B82951) as an environmentally friendly reagent has been developed, achieving high conversion and selectivity. sciforum.net Applying such systems to substrates like this compound could lead to new, efficient, and greener synthetic pathways.

Emerging methodologies also include photocatalysis and biocatalysis. Photocatalytic chlorination, using catalysts like titanium dioxide (TiO₂) under visible light, offers a low-energy alternative to traditional methods. While challenges such as catalyst deactivation remain, this approach could enable selective transformations on the benzoyl chloride scaffold. Similarly, the use of engineered halogenase enzymes presents a potential green chemistry route, offering high regioselectivity for aromatic chlorination, a field ripe for exploration with this compound.

Table 1: Emerging Catalytic Methodologies

Catalytic Approach Catalyst Example Potential Transformation Key Advantage
Transition-Metal Catalysis Palladium Complexes Carbochlorocarbonylation C-C bond formation
Iron-Catalysis Iron Halides Selective Chlorination Use of benign reagents
Photocatalysis Titanium Dioxide (TiO₂) Light-induced reactions Reduced energy input

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of reactive intermediates like this compound are well-suited for the transition from traditional batch processing to modern continuous flow and automated systems. Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and improved reaction control, which can lead to higher selectivity and yields. beilstein-journals.orgresearchgate.net

For reactions involving highly reactive reagents, such as the coupling of acid chlorides with organolithiums, flow microreactors enable extremely fast mixing that is impossible to achieve in batch reactors. researchgate.net This suppresses side reactions and allows for the chemoselective synthesis of complex molecules. researchgate.net A continuous-flow process developed for m-sulfamoylbenzamide analogues demonstrated a significant increase in chemoselectivity compared to batch reactions, even at higher temperatures and without a catalyst. beilstein-journals.org Such a setup could be adapted for derivatization of this compound, enabling medium-throughput synthesis of compound libraries for screening purposes. beilstein-journals.org

Furthermore, the integration of flow reactors with automated platforms represents a paradigm shift in chemical synthesis. chimia.ch Cartridge-based automated synthesizers can perform multi-step reactions, including work-up and purification, with minimal manual intervention. chimia.ch These systems use pre-packed reagent cartridges and optimized protocols to accelerate discovery research. chimia.ch The development of an automated, continuous system for producing aryl sulfonyl chlorides, which incorporates real-time monitoring and feedback controllers, highlights a pathway for the safe and scalable production of related hazardous chemicals like this compound. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Benzoyl Chloride Derivatives

Parameter Batch Processing Continuous Flow Processing
Mixing Often non-ideal, leading to local concentration gradients. Quasi-ideal mixing, enhancing selectivity. beilstein-journals.org
Safety Large volumes of reactive materials handled at once. Small reactor volumes, minimizing risk. researchgate.net
Scalability Often requires re-optimization of reaction conditions. More direct scalability by running the system for longer.
Automation Difficult to fully automate multi-step sequences. Well-suited for integration with automated control systems. mdpi.com

| Selectivity | Lower selectivity observed in some chemoselective reactions. beilstein-journals.org | Increased chemoselectivity due to precise control. beilstein-journals.org |

Development of New Functional Materials Incorporating this compound Scaffolds

The unique electronic properties conferred by the electron-withdrawing trichloromethyl group, combined with the reactive acyl chloride handle, make this compound an attractive building block for novel functional materials. Future research is expected to focus on incorporating this scaffold into polymers and metal-organic frameworks (MOFs).

In polymer chemistry, the high electrophilicity of the acyl chloride can be used to initiate ring-opening polymerizations. Moreover, the related compound 4-(chloromethyl)benzoyl chloride has been successfully used as an initiator for atom transfer radical polymerization (ATRP) to grow polymer brushes from surfaces like silicon wafers. sigmaaldrich.comscbt.com This suggests a clear research direction for using this compound to synthesize novel surface-grafted polymers with potentially enhanced thermal or chemical resistance due to the CCl₃ group.

The compound is also a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). espublisher.com MOFs are crystalline porous materials constructed from metal nodes and organic ligands, with applications in gas storage, separation, and catalysis. espublisher.com By first converting the acyl chloride to a carboxylate or other suitable coordinating group, the 4-(trichloromethyl)phenyl scaffold could be integrated into MOF structures. espublisher.comrsc.org The presence of the bulky and halogenated trichloromethyl group within the MOF pores could impart unique properties, such as selective adsorption of specific guest molecules or enhanced catalytic activity. Research into hierarchical MOFs, which combine microporosity with mesoporosity, could create materials with improved accessibility to active sites. rsc.org

Synergistic Approaches Combining Advanced Synthesis, Characterization, and Computational Modeling

The future of chemical research lies in the synergistic integration of synthesis, advanced characterization, and computational modeling. This multi-faceted approach is essential for accelerating the discovery and optimization of new reactions and materials involving this compound.

Advanced synthetic methods, such as the flow and automated systems discussed previously, generate products and data with high speed and precision. mdpi.com This experimental output can be directly fed by advanced characterization techniques. The identity and purity of products derived from this compound can be confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ambeed.com

This experimental work can be powerfully augmented by computational modeling. For example, Density Functional Theory (DFT) calculations can be used to elucidate complex reaction mechanisms, as demonstrated in the study of a palladium-catalyzed reaction of benzoyl chloride where the Gibbs free energy profile for the oxidative addition and decarbonylation steps was mapped. nih.gov Such computational insights can help rationalize experimental observations and predict the outcomes of new catalytic systems, guiding future synthetic efforts. Similarly, predictive models available through platforms like the EPA's CompTox Dashboard can estimate physicochemical and toxicological properties, aiding in the design of safer and more effective molecules from the outset. epa.gov This iterative cycle of design, synthesis, characterization, and computational analysis represents a powerful paradigm for future research on this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Trichloromethyl)benzoyl chloride, and what methodological considerations are critical?

Answer: The most common synthesis involves chlorination of 4-(trichloromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

  • Reaction Setup: Equip a dry flask with a reflux condenser and moisture trap to prevent hydrolysis.
  • Stoichiometry: Use a 2:1 molar ratio of SOCl₂ to benzoic acid to ensure complete conversion.
  • Temperature Control: Maintain reflux (~70–80°C) for 4–6 hours, monitored via TLC or GC-MS to track progress.
  • Workup: Remove excess SOCl₂ under reduced pressure, and purify the crude product via vacuum distillation.
    Critical Considerations:
  • Moisture exclusion is essential to avoid side reactions (e.g., hydrolysis to benzoic acid).
  • Use anhydrous solvents (e.g., dry dichloromethane) and inert gas (N₂/Ar) purging .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety goggles, and a lab coat. Use a respirator if ventilation is inadequate.
  • Storage: Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at 2–8°C. Label as "Moisture-Sensitive" and "Corrosive."
  • Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic hydrolysis.
  • Disposal: Follow local regulations for halogenated waste (e.g., incineration with scrubbers for HCl removal) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress hydrolysis and by-product formation during synthesis?

Answer:

  • Solvent Selection: Use aprotic solvents (e.g., toluene) to minimize nucleophilic interference.
  • Catalytic Additives: Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time.
  • Temperature Gradients: Perform stepwise heating (40°C → 80°C) to control exothermicity and reduce thermal degradation.
  • In Situ Monitoring: Employ FT-IR to detect carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and confirm completion before workup .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy: ¹³C NMR to confirm the trichloromethyl group (δ ~80–90 ppm) and acyl chloride carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H⁺]⁺ at m/z 227.93).
  • HPLC-PDA: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., hydrolyzed benzoic acid).
  • Karl Fischer Titration: Determine residual moisture (<0.1%) to assess storage stability .

Q. How does the trichloromethyl group influence reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing trichloromethyl group:

  • Activates the Acyl Chloride: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).
  • Steric Effects: The bulky -CCl₃ group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics.
  • By-Product Mitigation: Competing hydrolysis can be suppressed by maintaining anhydrous conditions and using scavengers (e.g., molecular sieves) .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

Answer: This compound serves as a precursor for:

  • Antimicrobial Agents: React with sulfonamides to form acylated derivatives with enhanced lipophilicity.
  • Prodrug Design: Convert to ester prodrugs via alcohol coupling, improving bioavailability.
  • Polymer Chemistry: Initiate ring-opening polymerizations (e.g., lactides) due to its high electrophilicity.
    Methodological Example:
  • Amide Coupling: React with piperazine (1:1.2 molar ratio) in THF at 0°C to yield a bioactive intermediate .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrolysis rates: How to reconcile conflicting data?

Answer:

  • Source Analysis: Variations arise from differing experimental conditions (e.g., pH, solvent polarity).
  • Controlled Replication: Conduct hydrolysis kinetics in buffered solutions (pH 2–12) at 25°C, monitoring via UV-Vis at 240 nm.
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.